

The Discovery and Development of CP-316819: A Glycogen Phosphorylase Inhibitor

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Compound of Interest

Compound Name: CP-316819

Cat. No.: B1250721

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, non-competitive inhibitor of glycogen phosphorylase (GP), an enzyme that plays a crucial role in the breakdown of glycogen to glucose-1-phosphate. Developed by Pfizer, this indole-2-carboxamide derivative has been investigated for its therapeutic potential, primarily as an antihyperglycemic agent for the treatment of type 2 diabetes and for its neuroprotective effects during hypoglycemia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **CP-316819**, including available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Glycogenolysis, the breakdown of glycogen, is a critical process for maintaining glucose homeostasis. In the liver, it serves to release glucose into the bloodstream to prevent hypoglycemia, while in the brain, astrocyte-derived glycogen provides an emergency energy source for neurons. The rate-limiting step of this pathway is catalyzed by glycogen phosphorylase (GP). Inhibition of GP has emerged as a promising therapeutic strategy for conditions characterized by excessive glucose production, such as type 2 diabetes. **CP-316819** was developed as a selective inhibitor of GP to explore this therapeutic hypothesis.

Discovery and Chemical Properties

CP-316819, with the chemical name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a small molecule inhibitor developed by Pfizer.[\[1\]](#)

Table 1: Chemical and Physical Properties of **CP-316819**

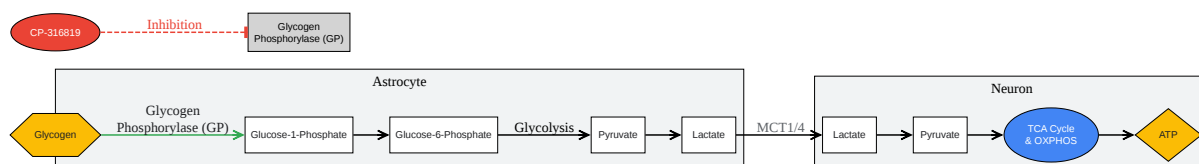
Property	Value
Chemical Formula	C ₂₁ H ₂₂ ClN ₃ O ₄
Molecular Weight	415.87 g/mol
CAS Number	186392-43-8
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol

Mechanism of Action

CP-316819 acts as a selective inhibitor of glycogen phosphorylase.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It binds to a novel allosteric site located at the subunit interface of the dimeric enzyme.[\[4\]](#)[\[7\]](#) This binding site is distinct from the catalytic site, the AMP allosteric activation site, and the nucleoside inhibitor site. By binding to this novel site, **CP-316819** stabilizes the inactive T-state conformation of the enzyme, thereby preventing the conformational change to the active R-state and inhibiting its catalytic activity.[\[4\]](#)[\[7\]](#) This allosteric inhibition is synergistic with glucose, another inhibitor of GP.

Signaling Pathway: Glycogenolysis Inhibition

The following diagram illustrates the glycogenolysis pathway and the point of intervention by **CP-316819**.



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Caption: Glycogenolysis pathway and inhibition by **CP-316819**.

Quantitative Data

In Vitro Efficacy

CP-316819 has demonstrated potent inhibition of human glycogen phosphorylase isoforms.

Table 2: In Vitro Inhibitory Activity of **CP-316819**

Enzyme Isoform	IC ₅₀ (nM)
Human Skeletal Muscle GP a (huSMGP _a)	17[8][9]
Human Liver GP a (huLGPa)	34[8][9]
Human Liver GP (alternative value)	40[10]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the antihyperglycemic and neuroprotective effects of **CP-316819**.

Table 3: In Vivo Effects of **CP-316819**

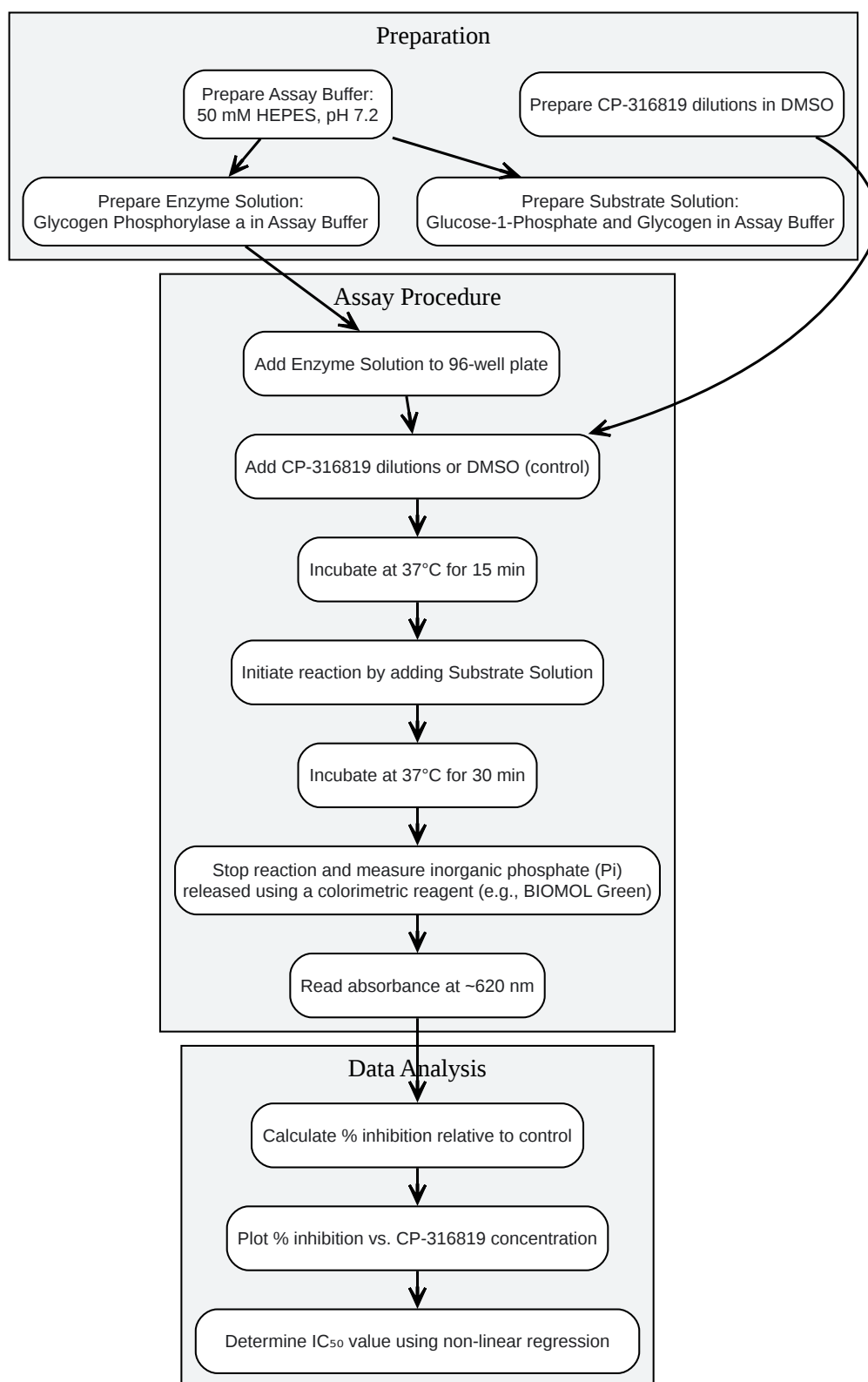
Animal Model	Study Type	Dose	Route	Key Findings	Reference
Diabetic ob/ob Mice	Antihyperglycemic	5, 10, 25, 50 mg/kg	Oral	Dose-dependent reduction in plasma glucose by 28%, 33%, 50%, and 40% respectively.	[7]
Rats	Neuroprotection	250 mg/kg (total, in 3 divided doses)	Intraperitoneal	88 ± 3% increase in brain glycogen content.[1][2][11]	[2]
Rats with Insulin-Induced Hypoglycemia	Neuroprotection	250 mg/kg (total)	Intraperitoneal	Maintained brain electrical activity 91 ± 14 min longer than controls.[1][2][11]	[2]

Note: Information regarding the pharmacokinetics (ADME) and preclinical toxicology of **CP-316819** is limited in the publicly available literature.

Experimental Protocols

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol is a generalized procedure based on commonly used methods for assessing GP inhibition.



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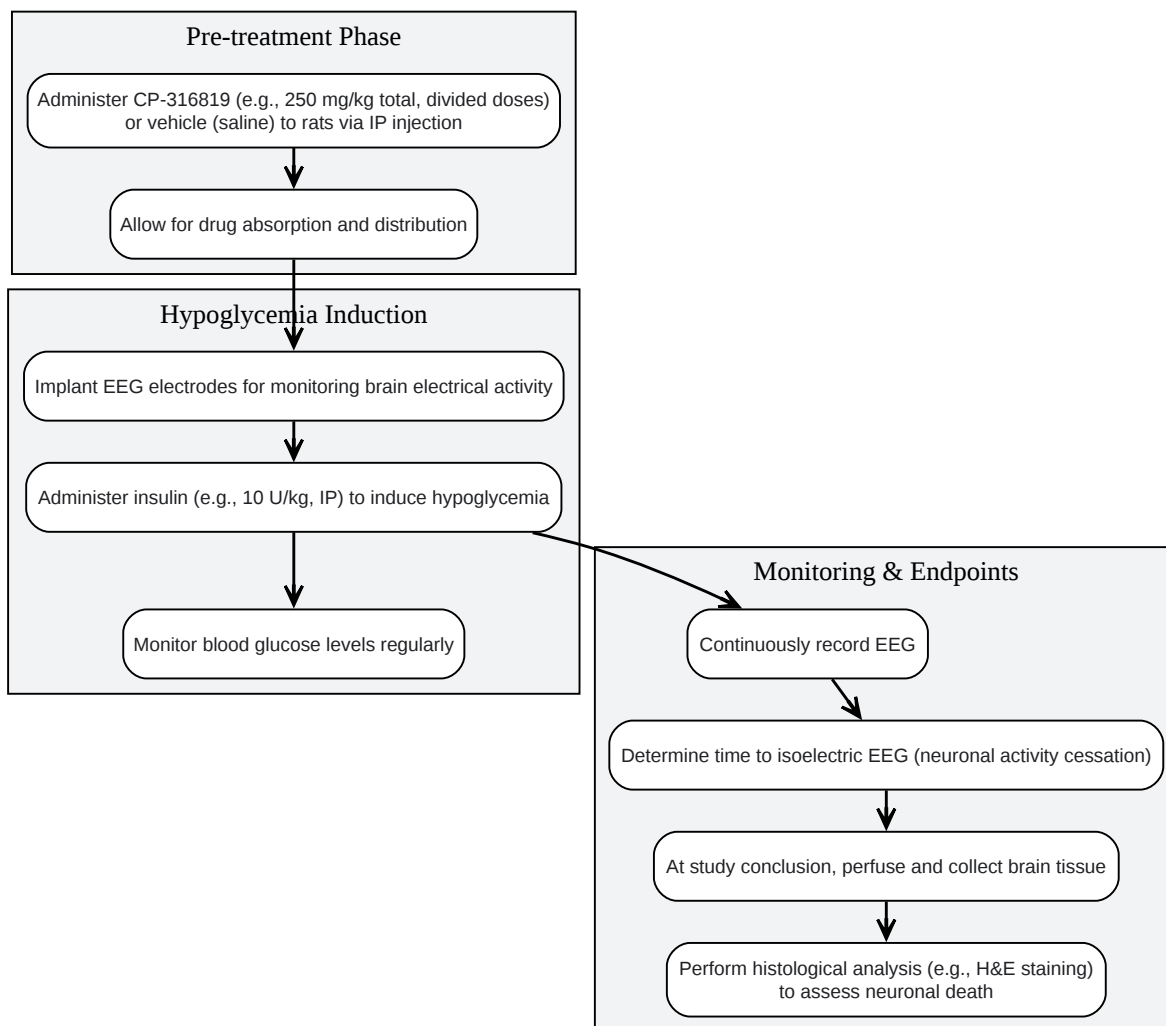
Caption: Workflow for in vitro glycogen phosphorylase inhibition assay.

Detailed Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES buffer, pH 7.2.
 - Enzyme Solution: Purified human glycogen phosphorylase a is diluted in assay buffer to the desired concentration (e.g., 0.4 U/mL).
 - Substrate Solution: Glucose-1-phosphate and glycogen are dissolved in assay buffer.
 - Test Compound: **CP-316819** is serially diluted in DMSO.
- Assay Performance:
 - In a 96-well microplate, the enzyme solution is pre-incubated with varying concentrations of **CP-316819** or DMSO (vehicle control) for 15 minutes at 37°C.
 - The enzymatic reaction is initiated by the addition of the substrate solution.
 - The reaction is allowed to proceed for 30 minutes at 37°C.
 - The reaction is terminated, and the amount of inorganic phosphate produced is quantified using a colorimetric reagent.
 - Absorbance is measured at the appropriate wavelength (e.g., 620 nm).
- Data Analysis:
 - The percentage of inhibition is calculated for each concentration of **CP-316819**.
 - The IC₅₀ value is determined by fitting the dose-response curve using a suitable software.

In Vivo Hypoglycemia Model in Rats

This protocol outlines a general procedure for evaluating the neuroprotective effects of **CP-316819** during insulin-induced hypoglycemia.



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Caption: Experimental workflow for the in vivo rat hypoglycemia model.

Detailed Methodology:

- Animal Model: Male Sprague-Dawley rats are typically used.
- Drug Administration:
 - The treatment group receives **CP-316819**, often in divided doses to achieve the total desired dose (e.g., 250 mg/kg total) via intraperitoneal (IP) injection.
 - The control group receives an equivalent volume of vehicle (e.g., saline).
- Hypoglycemia Induction:
 - Following a suitable pre-treatment period to allow for drug distribution, hypoglycemia is induced by a single IP injection of insulin.
 - Blood glucose levels are monitored frequently from a tail vein to confirm hypoglycemia.
- Monitoring and Outcome Measures:
 - Brain electrical activity is monitored via electroencephalography (EEG). The primary endpoint is the time from the onset of severe hypoglycemia to the cessation of electrical activity (isoelectric EEG).
 - Following the experiment, animals can be euthanized, and brain tissue collected for histological analysis to assess the extent of neuronal damage.

Clinical Development Status

As of the latest available information, there is no public record of **CP-316819** entering human clinical trials. The development of glycogen phosphorylase inhibitors by several pharmaceutical companies has faced challenges, and it is possible that the development of **CP-316819** was discontinued during the preclinical phase.

Conclusion

CP-316819 is a well-characterized preclinical glycogen phosphorylase inhibitor with demonstrated efficacy in animal models of hyperglycemia and hypoglycemia-induced neuronal injury. Its unique allosteric mechanism of action provides a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states. While its clinical

development appears to have been halted, the data gathered on **CP-316819** contributes significantly to the understanding of glycogen phosphorylase as a therapeutic target. Further research into the pharmacokinetics and safety profile of this class of compounds may yet unlock their therapeutic potential.

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